molecular formula C10H19NO4 B7959382 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate CAS No. 93267-05-1

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B7959382
CAS No.: 93267-05-1
M. Wt: 217.26 g/mol
InChI Key: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is particularly valuable in peptide synthesis and other organic transformations due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the following steps:

  • Protection of the Amino Group: : The amino group of (2S)-2-aminobutanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    (2S)-2-aminobutanoic acid+Boc-Cl(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid\text{(2S)-2-aminobutanoic acid} + \text{Boc-Cl} \rightarrow \text{(2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid} (2S)-2-aminobutanoic acid+Boc-Cl→(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid

  • Esterification: : The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester.

    (2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3OHmethyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate\text{(2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid} + \text{CH}_3\text{OH} \rightarrow \text{this compound} (2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3​OH→methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate

Industrial Production Methods

In industrial settings, the synthesis of this compound is often performed using continuous flow reactors. These reactors offer better control over reaction conditions, higher efficiency, and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

  • Hydrolysis: : The ester group in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate can be hydrolyzed to yield the corresponding carboxylic acid.

    methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+H2O(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3OH\text{this compound} + \text{H}_2\text{O} \rightarrow \text{(2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid} + \text{CH}_3\text{OH} methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+H2​O→(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3​OH

  • Deprotection: : The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+TFAmethyl (2S)-2-aminobutanoate+tert-butanol\text{this compound} + \text{TFA} \rightarrow \text{methyl (2S)-2-aminobutanoate} + \text{tert-butanol} methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+TFA→methyl (2S)-2-aminobutanoate+tert-butanol

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products

    Hydrolysis: (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid and methanol.

    Deprotection: Methyl (2S)-2-aminobutanoate and tert-butanol.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is widely used in various fields of scientific research:

  • Chemistry: : It is a key intermediate in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection for the amino group, allowing selective reactions at other sites.

  • Biology: : This compound is used in the study of enzyme mechanisms and protein structure. It serves as a substrate or inhibitor in biochemical assays.

  • Medicine: : In pharmaceutical research, it is employed in the synthesis of drug candidates, particularly those involving peptide-based therapeutics.

  • Industry: : It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-methylbutanoate: Lacks the Boc protecting group, making it less stable in certain reactions.

    Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanoate: Uses a benzyloxycarbonyl (Cbz) group instead of Boc, which requires different deprotection conditions.

    Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZPQBRSIZDHQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186432
Record name Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93267-05-1
Record name Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93267-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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